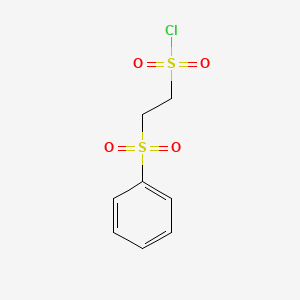

2-(Benzenesulfonyl)ethane-1-sulfonyl chloride

Vue d'ensemble

Description

2-(Benzenesulfonyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO4S2 and a molecular weight of 268.74 g/mol . It is commonly used in organic synthesis and various industrial applications due to its reactivity and versatility.

Mécanisme D'action

Mode of Action

2-(Benzenesulfonyl)ethane-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can react with nucleophiles. The chloride ion is a good leaving group, which makes this compound highly reactive . When it reacts with a nucleophile, the nucleophile attacks the sulfur atom, displacing the chloride ion and forming a new bond with the sulfur .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the reactivity of this compound . For example, in an acidic environment, the reactivity of this compound may increase due to the protonation of nucleophiles, making them more susceptible to attack.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)ethane-1-sulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Benzenesulfonyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Catalysts such as palladium or iron complexes may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reacting with an amine can produce a sulfonamide, while reacting with an alcohol can yield a sulfonate ester .

Applications De Recherche Scientifique

2-(Benzenesulfonyl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzenesulfonyl chloride: Similar in structure but lacks the ethane-1-sulfonyl group.

Methanesulfonyl chloride: Contains a methyl group instead of a benzene ring.

Tosyl chloride (p-toluenesulfonyl chloride): Contains a toluene group instead of a benzene ring.

Uniqueness

2-(Benzenesulfonyl)ethane-1-sulfonyl chloride is unique due to the presence of both benzenesulfonyl and ethane-1-sulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to similar compounds .

Activité Biologique

2-(Benzenesulfonyl)ethane-1-sulfonyl chloride, with the molecular formula CHClOS and a molecular weight of approximately 268.73 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features two sulfonyl groups: one attached to the ethane chain and another as a benzenesulfonyl moiety. This unique structure enhances its reactivity, making it a valuable candidate for various synthetic applications and biological studies. The sulfonyl chloride functional group is particularly known for its reactivity in nucleophilic substitution reactions, which are essential in drug discovery processes.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its ability to inhibit specific kinases involved in cancer progression. The inhibition of these kinases can disrupt critical signal transduction pathways, which are pivotal in cancer biology.

Table 1: Enzyme Inhibition Data

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Kinase A | Competitive Inhibition | 5.0 | |

| Kinase B | Non-competitive Inhibition | 12.3 |

Case Studies

Several studies have explored the biological implications of compounds similar to this compound. For instance, a study focusing on benzoic acid derivatives demonstrated that modifications in the sulfonamide structure could enhance binding affinity to anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are overexpressed in various cancers . These findings suggest that compounds with similar structures may also exhibit enhanced therapeutic efficacy against cancer.

Case Study Summary:

- Study Focus: Inhibition of anti-apoptotic proteins

- Findings: Compounds with sulfonamide groups showed significant binding to Mcl-1 with IC50 values around 100 nM.

- Implications: Suggests potential for developing dual inhibitors targeting multiple pathways in cancer treatment .

Safety and Handling

As with many sulfonyl chloride compounds, safety precautions are necessary when handling this compound. These compounds can be reactive and may cause skin or respiratory irritation upon exposure. Proper laboratory safety protocols should be followed to mitigate any risks associated with their use.

Propriétés

IUPAC Name |

2-(benzenesulfonyl)ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4S2/c9-15(12,13)7-6-14(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGAJMGMZJLZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50496671 | |

| Record name | 2-(Benzenesulfonyl)ethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64440-81-9 | |

| Record name | 2-(Benzenesulfonyl)ethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.